
2-Tridecyl-2-oxazoline-4,4-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Tridecil-2-oxazolina-4,4-dimethanol es un compuesto químico con la fórmula molecular C18H35NO3 y un peso molecular de 313.48 g/mol. Se caracteriza por la presencia de un anillo de oxazolina sustituido con una cadena tridecilo y dos grupos hidroximetilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Tridecil-2-oxazolina-4,4-dimethanol normalmente implica la reacción de tridecilamina con glioxal en presencia de un catalizador adecuado. La reacción avanza mediante la formación de una imina intermedia, que posteriormente se cicla para formar el anillo de oxazolina. Los grupos hidroximetilo se introducen mediante una reacción posterior con formaldehído en condiciones básicas .
Métodos de Producción Industrial
La producción industrial del 2-Tridecil-2-oxazolina-4,4-dimethanol implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, a menudo empleando reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Tridecil-2-oxazolina-4,4-dimethanol puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroximetilo pueden oxidarse para formar grupos aldehído o ácido carboxílico.
Reducción: El anillo de oxazolina puede reducirse para formar la amina correspondiente.
Sustitución: Los grupos hidroximetilo pueden participar en reacciones de sustitución nucleofílica para formar éteres o ésteres.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como alcóxidos o carboxilatos se utilizan en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de ácido tridecil-2-oxazolina-4,4-dicarboxílico.
Reducción: Formación de tridecil-2-amino-4,4-dimethanol.
Sustitución: Formación de éter tridecil-2-oxazolina-4,4-dimetílico.
Aplicaciones Científicas De Investigación
El 2-Tridecil-2-oxazolina-4,4-dimethanol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas y polímeros complejos.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas.
Medicina: Explorado por su posible uso en sistemas de administración de fármacos debido a su naturaleza anfipática.
Industria: Utilizado en la formulación de tensioactivos y emulsionantes.
Mecanismo De Acción
El mecanismo de acción del 2-Tridecil-2-oxazolina-4,4-dimethanol involucra su interacción con las membranas biológicas debido a su estructura anfipática. El compuesto puede insertarse en las bicapas lipídicas, interrumpiendo la integridad de la membrana y provocando la lisis celular. Esta propiedad es particularmente útil en sus aplicaciones antimicrobianas .
Comparación Con Compuestos Similares
Compuestos Similares
2,4,4-Trimetil-2-oxazolina: Un compuesto estructuralmente similar con diferentes sustituyentes en el anillo de oxazolina.
2-Decil-2-oxazolina-4,4-dimethanol: Estructura similar con una cadena alquílica más corta.
2-Hexadecil-2-oxazolina-4,4-dimethanol: Estructura similar con una cadena alquílica más larga.
Singularidad
El 2-Tridecil-2-oxazolina-4,4-dimethanol es único debido a su longitud específica de la cadena tridecilo, que imparte propiedades anfipáticas distintas. Esto lo hace particularmente efectivo en aplicaciones que requieren interacción y disrupción de la membrana .
Propiedades
Número CAS |
64750-16-9 |
|---|---|
Fórmula molecular |
C18H35NO3 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2-tridecyl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-19-18(14-20,15-21)16-22-17/h20-21H,2-16H2,1H3 |
Clave InChI |
NUADXXZZTZBHBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


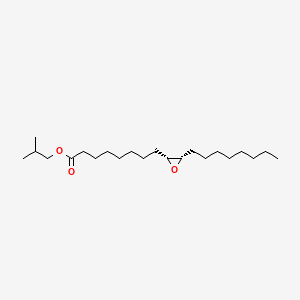
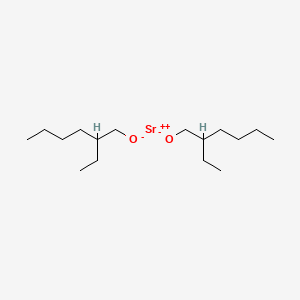
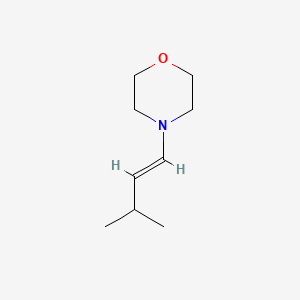
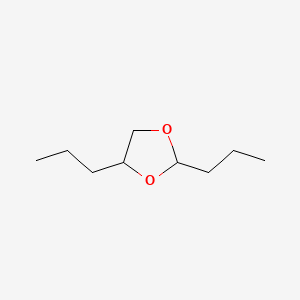

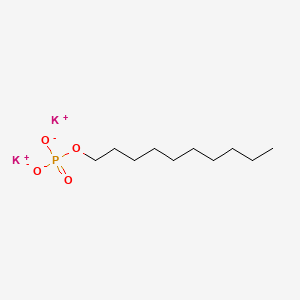

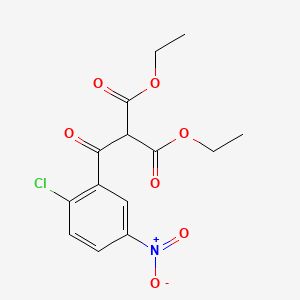

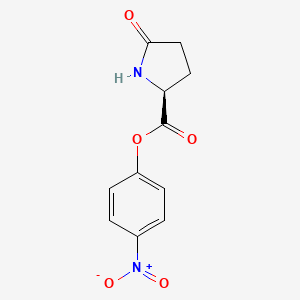

![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)


